H-Lys(Boc)-OH

Vue d'ensemble

Description

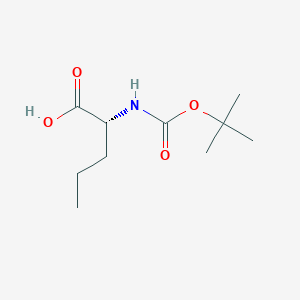

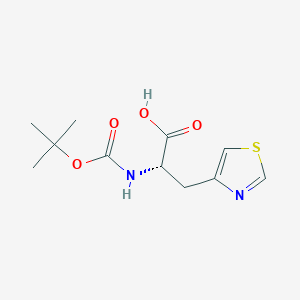

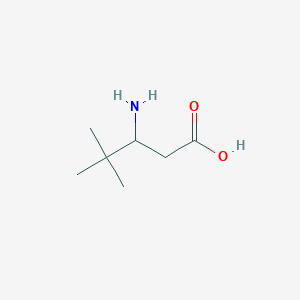

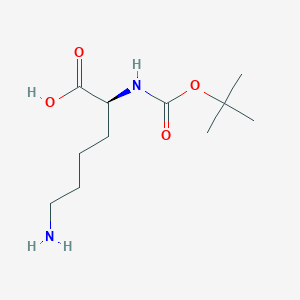

H-Lys(Boc)-OH, also known as Nε-Boc-L-lysine, is an ε-amino-protected lysine . It has a molecular formula of C11H22N2O4 .

Synthesis Analysis

H-Lys(Boc)-OH is commonly used in solution phase peptide synthesis . It can be used to prepare pentafluorophenyl esters which are further used to synthesize β-peptides . A 1,3-cycloaddition was developed using an azomethine ylide, generated by reacting paraformaldehyde and a side-chain-Boc (tert-Butyloxycarbonyl)-protected, lysine-derived alpha-amino acid, H-Lys(Boc)-OH, with purified SWCNT or C60 .Molecular Structure Analysis

The molecular structure of H-Lys(Boc)-OH consists of an ε-amino-protected lysine . The molecular weight is 246.303 Da .Physical And Chemical Properties Analysis

H-Lys(Boc)-OH is a powder form substance . It has a melting point of 250 °C (dec.) (lit.) . The optical activity is [α]20/D +18°, c = 1 in acetic acid . It has a density of 1.1±0.1 g/cm3, boiling point of 412.9±40.0 °C at 760 mmHg, and a flash point of 203.5±27.3 °C .Applications De Recherche Scientifique

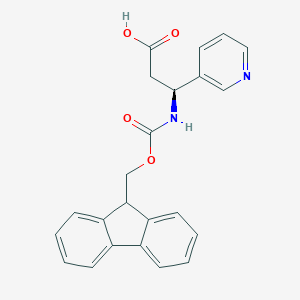

Peptide Synthesis and Structure Characterization : H-Lys(Boc)-OH is utilized in synthesizing peptides, including its employment in the preparation of Fmoc-L-Lys(Boc)-Gly-OH. This synthesis process is crucial for understanding peptide structures and potentially developing new therapeutic peptides (Zhao Yi-nan & Melanie Key, 2013).

Radiolabeling in Medicinal Chemistry : In the context of medicinal chemistry, H-Lys(Boc)-OH serves as a precursor for the synthesis of 99mTc-labeled peptides, a critical component in diagnostic imaging techniques (M. Surfraz, R. King, S. Mather, S. Biagini, & P. Blower, 2007).

Development of Biodegradable Surfactants : The compound is used in creating biodegradable surfactants, particularly for enhancing DNA incorporation into lipophilic delivery systems, which has implications in gene therapy and drug delivery (J. Wolf, Markus Kurpiers, R. A. Baus, Roman Xaver Götz, J. Griesser, B. Matuszczak, & A. Bernkop‐Schnürch, 2020).

Synthesis of Redox Derivatives for Electronic Devices : It's involved in synthesizing redox derivatives of lysine and related peptides, which are useful for engineering light-harvesting proteins, photovoltaic cells, and molecular electronic devices (B. Peek, G. T. Ross, S. Edwards, G. Meyer, T. Meyer, & B. W. Erickson, 2009).

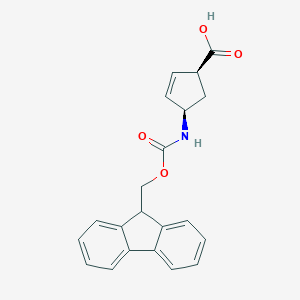

Enhancement of Drug Delivery Systems : H-Lys(Boc)-OH-modified single-walled carbon nanotubes have been synthesized for improved pharmacokinetics and biological use, demonstrating its utility in enhancing drug delivery systems (J. Mulvey, Evan N Feinberg, Simone Alidori, M. McDevitt, D. Heller, & D. Scheinberg, 2014).

Gene Expression Control in Biotechnology : The compound is used in a genetic code expansion system for tight control of gene expression in Bombyx mori cell lines, which is important for gene function research in biotechnology (W. Lu, Ruo Wang, Pan Wang, Sanyuan Ma, & Q. Xia, 2021).

Safety and Hazards

Mécanisme D'action

Target of Action

H-Lys(Boc)-OH, also known as N-tert-butoxycarbonyl-L-lysine, is a derivative of the essential amino acid lysine . The primary targets of this compound are proteins that contain lysine residues. Lysine residues are often the site of various post-translational modifications, including acetylation .

Mode of Action

The compound H-Lys(Boc)-OH can interact with its targets through a process known as deacetylation . Histone deacetylases (HDACs) are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . This process can lead to a change in the conformation and/or activity of the substrates .

Biochemical Pathways

The deacetylation of lysine residues by HDACs plays an important role in the regulation of chromatin structure and gene expression . In general, hypoacetylation of histones is linked to transcriptional repression . Besides histones, HDACs also regulate biological processes, including DNA repair, cell cycle control, cell differentiation, and apoptosis, through deacetylating nonhistone proteins .

Pharmacokinetics

It’s known that the absorption of similar compounds in the intestine can be restricted by their natural physiological characteristics .

Result of Action

The deacetylation of lysine residues by HDACs can lead to changes in protein function, impacting various cellular processes such as gene transcription, cell differentiation, DNA damage responses, and apoptosis .

Propriétés

IUPAC Name |

(2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-7-5-4-6-8(12)9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQIIIAZJXTLRE-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89054-49-9 | |

| Record name | L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89054-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Lys(Boc)-OH | |

CAS RN |

2418-95-3 | |

| Record name | (2S)-2-amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

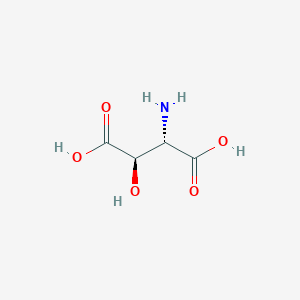

Feasible Synthetic Routes

Q & A

A: H-Lys(Boc)-OH serves as an unnatural amino acid in genetic code expansion systems. In a study using Bombyx mori cell lines [], researchers incorporated H-Lys(Boc)-OH into a reporter gene (DsRed[TAG]EGFP) using a modified tRNAPyl/PylRS pair. The presence of both the modified tRNA and H-Lys(Boc)-OH enabled the expression of the full-length reporter protein, indicating that the amber stop codon (TAG) was effectively suppressed and replaced with H-Lys(Boc)-OH []. This approach allows for tightly controlled gene expression, offering a valuable tool for studying gene function.

A: H-Lys(Boc)-OH is instrumental in creating a stable and efficient amine-modified SWCNT platform []. The Boc protecting group ensures selective functionalization of the SWCNTs, while the lysine moiety provides a handle for further bioconjugation. This approach allows for the development of targeted drug delivery systems and other biomedical applications [].

A: H-Lys(Boc)-OH plays a crucial role in peptide synthesis as a protected form of lysine [, ]. The Boc protecting group safeguards the reactive ε-amino group of lysine, enabling the selective formation of peptide bonds. This selectivity is essential for constructing complex peptides with defined sequences [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid](/img/structure/B556908.png)